molecular formula C12H11BrN4O2 B10912871 (4-bromo-1-methyl-1H-pyrazol-3-yl)({[(1E)-1-(pyridin-2-yl)ethylidene]amino}oxy)methanone

(4-bromo-1-methyl-1H-pyrazol-3-yl)({[(1E)-1-(pyridin-2-yl)ethylidene]amino}oxy)methanone

Cat. No.: B10912871
M. Wt: 323.15 g/mol
InChI Key: TYFHPJJQUBXREV-LZYBPNLTSA-N
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Description

“(4-bromo-1-methyl-1H-pyrazol-3-yl)({[(1E)-1-(pyridin-2-yl)ethylidene]amino}oxy)methanone” is a complex organic compound with an intriguing structure. Let’s break it down:

  • The core structure is a pyrazole ring, which consists of a five-membered ring containing three carbon atoms and two nitrogen atoms.
  • The compound has a methyl group (CH₃) attached to one of the nitrogen atoms in the pyrazole ring.
  • Additionally, it features a pyridine ring (a six-membered ring containing five carbon atoms and one nitrogen atom) connected via an imine (C=N) linkage.
  • The term “aminooxy” indicates the presence of an amino group (NH₂) attached to an oxygen atom (O).
  • Finally, the compound contains a carbonyl group (C=O), forming the methanone moiety.

Preparation Methods

The synthetic routes for this compound can vary, but here’s a general outline:

  • Method 1: Pyrazole Formation

    • Start with 4-bromobenzaldehyde.
    • React it with hydrazine hydrate to form 4-bromo-1H-pyrazole.
    • Methylate the pyrazole ring using methyl iodide or methyl sulfate to obtain 4-bromo-1-methyl-1H-pyrazole.
    • Combine this intermediate with pyridine-2-carbaldehyde in the presence of a base to form the imine linkage.
    • Oxidize the imine to the corresponding oxime using hydroxylamine.
    • Finally, convert the oxime to the methanone by treating it with acid.
  • Method 2: One-Pot Synthesis

    • Start with 4-bromobenzaldehyde, hydrazine hydrate, and pyridine-2-carbaldehyde.
    • Combine them in a one-pot reaction, allowing the formation of the pyrazole ring, imine linkage, and oxime in a single step.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents:

    Major Products: These reactions yield derivatives with modified functional groups, such as alcohols, amines, or substituted pyrazoles.

Scientific Research Applications

    Chemistry: Investigate its reactivity, design new derivatives, and explore its coordination chemistry.

    Biology: Study its interactions with enzymes, receptors, or DNA.

    Medicine: Evaluate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.

    Industry: Explore its use in materials science or catalysis.

Mechanism of Action

  • The compound’s mechanism likely involves interactions with specific protein targets or cellular pathways. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

  • Similar compounds include other pyrazoles, imines, and oximes. the unique combination of pyrazole, pyridine, and oxime functionalities sets this compound apart.

Properties

Molecular Formula

C12H11BrN4O2

Molecular Weight

323.15 g/mol

IUPAC Name

[(E)-1-pyridin-2-ylethylideneamino] 4-bromo-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H11BrN4O2/c1-8(10-5-3-4-6-14-10)16-19-12(18)11-9(13)7-17(2)15-11/h3-7H,1-2H3/b16-8+

InChI Key

TYFHPJJQUBXREV-LZYBPNLTSA-N

Isomeric SMILES

C/C(=N\OC(=O)C1=NN(C=C1Br)C)/C2=CC=CC=N2

Canonical SMILES

CC(=NOC(=O)C1=NN(C=C1Br)C)C2=CC=CC=N2

Origin of Product

United States

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